Product packaging for Butetamate, (S)-(Cat. No.:CAS No. 133961-93-0)

Butetamate, (S)-

Cat. No.: B12698497
CAS No.: 133961-93-0
M. Wt: 263.37 g/mol
InChI Key: CKWHSYRZDLWQFV-HNNXBMFYSA-N
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Description

Historical Overview of Butetamate (B83647) Research and its Recognition in Pharmacology

Butetamate, also known as butamirate (B195433), was developed in the mid-20th century and has been primarily recognized as a non-opioid, centrally-acting antitussive (cough suppressant). patsnap.comresearchgate.net Its mechanism of action is understood to be centered on the cough center in the medulla oblongata, where it diminishes the cough reflex. patsnap.comcentaurpharma.com Unlike opioid-based antitussives, butetamate is not associated with dependency or significant sedation. patsnap.comcentaurpharma.com

Early pharmacological research established that butetamate also possesses anticholinergic and bronchodilator properties, which contribute to its therapeutic effect in managing non-productive coughs associated with various respiratory conditions. ncats.iopatsnap.com The compound is chemically designated as 2-(2-diethylaminoethoxy)ethyl 2-phenylbutyrate and features a chiral center, leading to the existence of (R)- and (S)-enantiomers. vulcanchem.com The racemic mixture, containing both enantiomers, has been the common form used in pharmaceutical preparations. nih.gov

Significance of (S)-Butetamate as a Research Target Compound

The significance of studying the (S)-enantiomer of butetamate specifically lies in the principle of stereoselectivity in pharmacology. It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological activities, with one often being more potent or having a different biological effect than the other. vulcanchem.com Research into the individual enantiomers of butetamate aims to elucidate these differences.

The (S)-enantiomer is a specific focus of research due to its potential for more targeted therapeutic action. ontosight.ai By isolating and studying (S)-Butetamate, researchers can investigate its unique interactions with biological targets, potentially leading to the development of drugs with improved efficacy and reduced side effects. amgenbiotechexperience.com For instance, recent studies have explored the anti-tumor effects of butamirate in glioblastoma cell lines, showing that it can inhibit tumor growth by suppressing STAT3 transcriptional activity. nih.gov Further investigation into the specific contributions of the (S)-enantiomer to this activity is a key area of interest.

Key Research Findings on Butetamate and its Enantiomers

Research AreaFindingCitation
Primary Mechanism Acts centrally on the cough center in the medulla oblongata to suppress the cough reflex. centaurpharma.com
Secondary Actions Exhibits non-specific anticholinergic and bronchodilatory effects. patsnap.comnih.gov
Stereochemistry Exists as (R)- and (S)-enantiomers due to a chiral center. vulcanchem.com
Metabolism Rapidly hydrolyzed in the body to 2-Phenylbutyric acid and Diethylaminoethoxyethanol.
Anti-cancer Potential Has been shown to inhibit the growth of glioblastoma cell lines by suppressing STAT3 transcriptional activity. nih.gov

Current Gaps and Future Directions in Basic and Translational Butetamate Research

Despite its long history of use, there remain significant gaps in the understanding of butetamate, particularly concerning its individual enantiomers. A major limitation is the lack of clinical trials that differentiate the efficacy and safety of (R)- and (S)-butetamate. vulcanchem.com

Future basic research should focus on:

Enantioselective Synthesis: Developing more efficient and scalable methods for the synthesis of pure (S)-Butetamate to facilitate further research.

Molecular Target Identification: Precisely identifying the molecular targets of (S)-Butetamate to better understand its mechanism of action at a molecular level. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling: Conducting detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of the (S)-enantiomer compared to the racemic mixture and the (R)-enantiomer.

In the realm of translational research, future directions include:

Preclinical and Clinical Evaluation: Designing and conducting rigorous preclinical and clinical trials to evaluate the therapeutic potential of (S)-Butetamate for various conditions, including its antitussive and potential anti-cancer effects. nih.gov

Formulation Development: Exploring novel drug delivery systems and formulations for (S)-Butetamate to optimize its therapeutic performance. archivemarketresearch.com

Combination Therapies: Investigating the potential of (S)-Butetamate in combination with other therapeutic agents to enhance efficacy and overcome drug resistance, particularly in the context of cancer treatment. archivemarketresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B12698497 Butetamate, (S)- CAS No. 133961-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133961-93-0

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-(diethylamino)ethyl (2S)-2-phenylbutanoate

InChI

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m0/s1

InChI Key

CKWHSYRZDLWQFV-HNNXBMFYSA-N

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

Origin of Product

United States

Synthesis and Derivatization Strategies for Butetamate, S

Synthesis of Butetamate (B83647) Derivatives and Analogues

Research into Anti-inflammatory Mechanisms

(S)-Butetamate, often available as butamirate (B195433) citrate (B86180), has been noted for its anti-inflammatory effects, which may contribute to its therapeutic action in respiratory conditions. nih.govmedchemexpress.com Research indicates these effects are particularly beneficial in chronic inflammatory diseases of the bronchi. While the compound is primarily classified as a cough suppressant, recent studies have uncovered specific molecular pathways through which it exerts its anti-inflammatory and cytostatic actions, particularly in the context of cancer cell research.

A significant breakthrough in understanding its mechanism came from studies on glioblastoma (GBM), an aggressive brain tumor. Research showed that butamirate could inhibit the growth of GBM cells. nih.gov The core of this mechanism involves the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.netmedchemexpress.com STAT3 is a key transcription factor that, when activated, promotes the survival and proliferation of many cancer types. nih.govresearchgate.net

The effect of butamirate is linked to a Ras family GTPase known as Ras-related associated with diabetes (RRAD). nih.gov RRAD is involved in activating STAT3. nih.govresearchgate.net Studies demonstrated that butamirate's inhibitory effect on cell proliferation was not observed in GBM cells that were negative for RRAD. nih.gov Mechanistically, butamirate treatment leads to the downregulation of key proteins involved in cell survival and cycling, such as cyclin D1 and survivin. nih.govresearchgate.net Furthermore, it was shown to inhibit the phosphorylation of several critical components within the RRAD-associated signaling cascade, including the Epidermal Growth Factor Receptor (p-EGFR), protein kinase B (p-Akt), and STAT3 itself (p-STAT3). nih.govresearchgate.net

This recently discovered anti-proliferative and anti-inflammatory mechanism through the RRAD/STAT3 pathway represents a significant area of investigation into the compound's molecular actions. nih.gov

Table 1: Effects of (S)-Butetamate on Inflammatory and Proliferative Signaling Molecules

Molecular TargetObserved Effect of (S)-ButetamateResearch ContextCitation
STAT3 Transcriptional Activity SuppressionGlioblastoma (GBM) cells nih.govresearchgate.net
RRAD-pSTAT3 Interaction InhibitionGlioblastoma (GBM) cells medchemexpress.com
p-EGFR Inhibition/Decreased PhosphorylationRRAD-associated signaling cascades nih.govresearchgate.net
p-Akt Inhibition/Decreased PhosphorylationRRAD-associated signaling cascades nih.govresearchgate.net
p-STAT3 Inhibition/Decreased PhosphorylationRRAD-associated signaling cascades nih.govresearchgate.net
Cyclin D1 DownregulationSTAT3 target gene nih.govresearchgate.net
Survivin DownregulationSTAT3 target gene nih.govresearchgate.net

Exploration of Non-Specific Anticholinergic Properties

(S)-Butetamate is recognized for possessing non-specific anticholinergic properties. researchgate.netresearchgate.net These effects contribute to its action as a bronchodilator, which helps to facilitate respiratory function by relaxing airway smooth muscle. researchgate.netresearchgate.net Anticholinergic drugs work by blocking the action of acetylcholine (B1216132), a neurotransmitter responsible for transmitting signals in the parasympathetic nervous system that lead to effects such as smooth muscle contraction. nih.gov

The anticholinergic activity of butamirate is consistently described in scientific literature as "non-specific." researchgate.netresearchgate.net This designation implies that the compound does not selectively target a single subtype of muscarinic acetylcholine receptor but may interact with several. This lack of specificity is a common characteristic of some drugs that have anticholinergic effects as a secondary action rather than a primary mechanism.

While the clinical effects of this anticholinergic action, such as bronchodilation, are acknowledged, the precise molecular interactions underpinning this property are not fully detailed in current research. researchgate.netresearchgate.net For instance, comprehensive receptor-binding assay data that would clarify its affinity for different muscarinic receptor subtypes (M1-M5) is not extensively available. This contrasts with more targeted anticholinergic agents developed specifically for respiratory or other conditions.

Unelucidated Molecular Mechanisms and Future Research Directions

Despite its use, the exact molecular mechanism of action for (S)-Butetamate, particularly concerning its primary antitussive effect, remains to be fully elucidated. Several sources acknowledge that while it is known to act on the central nervous system, the precise targets and pathways are not completely understood.

The recent discovery of its potent inhibitory effects on the RRAD/STAT3 signaling pathway in cancer cells has opened up a major new avenue for research. nih.govresearchgate.net Future investigations may explore whether this anti-inflammatory pathway is relevant to its effects in respiratory tract inflammation. The finding that its efficacy in glioblastoma models is dependent on the presence of RRAD suggests that this protein could be a key biomarker for the compound's activity. nih.gov

Additionally, some studies have yielded conflicting results regarding its efficacy in certain experimental models. For example, a randomized controlled trial evaluating its effect on capsaicin-induced cough in healthy volunteers found that it failed to show significant activity compared to a placebo, while dextromethorphan (B48470) was effective. researchgate.net The researchers suggested this could be due to formulation issues at higher doses, indicating a need for further studies to clarify its activity on specific cough reflex pathways. researchgate.net

Molecular Mechanisms of Action Research for S Butetamate

Investigation of Central Nervous System Interactions

The primary therapeutic effect of Butetamate (B83647) as an antitussive is attributed to its action within the central nervous system (CNS). patsnap.com Unlike opioid-based cough suppressants, it is not chemically or pharmacologically related to opium alkaloids. cals.am Its mechanism is thought to be centered on direct modulation of the brain's cough control centers. patsnap.compatsnap.com

The principal site of action for Butetamate is the cough center located in the medulla oblongata, the part of the brainstem responsible for regulating the cough reflex. patsnap.compatsnap.compatsnap.com The compound is believed to exert its effect by increasing the threshold required to trigger the cough reflex. patsnap.com This is achieved by inhibiting the neural pathways that initiate a cough, thereby reducing the frequency and intensity of coughing episodes without causing significant sedation or respiratory depression. patsnap.commims.commanasalifesciences.com This central mechanism involves the enhancement of inhibitory signals within the CNS, which dampens the excitatory signals that would otherwise lead to a cough. patsnap.com

A potential mechanism for Butetamate's central action is suggested by research on the related compound, butamirate (B195433). Studies have found that butamirate binds with high affinity to the specific dextromethorphan-binding site within the cough center of the guinea pig brain. wikipedia.orgresearchgate.net Dextromethorphan (B48470) is another widely used non-opioid central antitussive, and this shared binding site suggests a potential overlap in their mechanism of action at the molecular level. nih.gov

The interaction with dextromethorphan binding sites further implicates the potential involvement of sigma receptors in Butetamate's mechanism. Dextromethorphan is a known sigma-1 receptor ligand, and some studies have found that butamirate binds to the dextromethorphan-associated site on sigma receptors. researchgate.nettouro.edu The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum that modulates critical cellular functions, including calcium signaling. wikipedia.orgnih.gov In the CNS, sigma-1 receptors are involved in numerous processes, and their modulation can affect neuronal excitability. The interaction of Butetamate with these receptors could represent a key component of its central antitussive effect.

The link to dextromethorphan also suggests a possible interaction with N-Methyl-D-Aspartate (NMDA) receptors. Dextromethorphan is a well-known non-competitive antagonist of the NMDA receptor. Research indicates that the antitussive effects of some centrally acting agents are mediated through the NMDA receptor system. researchgate.net Studies on the related compound butamirate suggest it may also interact with NMDA receptors in the medulla oblongata, contributing to its cough-suppressing activity. researchgate.net NMDA receptors are glutamate-gated ion channels that play a critical role in synaptic plasticity and neuronal signaling; their modulation can significantly impact reflex pathways like the cough reflex. nih.govwikipedia.org

Table 1: Summary of Hypothesized Receptor Interactions for Butetamate/Butamirate

Target Site/ReceptorEvidence/HypothesisReferences
Cough Center (Medulla Oblongata) Primary site of action; increases the threshold for cough initiation. patsnap.compatsnap.compatsnap.com
Dextromethorphan Binding Site The related compound butamirate shows high-affinity binding in animal models. wikipedia.orgresearchgate.net
Sigma-1 Receptor Hypothesized interaction via the dextromethorphan binding site. researchgate.nettouro.edu
NMDA Receptor Hypothesized interaction via the dextromethorphan binding site; suggested role in central antitussive action. researchgate.net

Potential Roles of Sigma Receptors (e.g., Sigma-1)

Examination of Peripheral Pharmacological Activities

In addition to its primary central effects, Butetamate's therapeutic profile is complemented by pharmacological activities in the periphery.

Butetamate is reported to possess non-specific bronchospasmolytic (bronchodilator) and anticholinergic properties. cals.amnih.govhaleonhealthpartner-gne.com This peripheral action helps to relax the smooth muscles of the airways, which can reduce airway resistance and facilitate easier breathing. manasalifesciences.com This effect is particularly beneficial in conditions where coughing is associated with bronchial constriction. patsnap.com Furthermore, some research suggests that Butetamate may act peripherally by desensitizing the sensory nerve endings within the respiratory tract, reducing the irritability that can trigger a cough. patsnap.com This dual mechanism of central suppression and peripheral bronchodilation provides a comprehensive approach to managing non-productive coughs. patsnap.commims.com

Table 2: Summary of Central vs. Peripheral Mechanisms of (S)-Butetamate

Site of ActionMechanismEffect
Central (Medulla Oblongata) Inhibition of the cough reflex center.Reduces cough frequency and intensity.
Peripheral (Respiratory Tract) Bronchospasmolytic and anticholinergic activity; potential desensitization of sensory nerves.Relaxes airway smooth muscle, reduces bronchial constriction, and decreases irritation.

Receptor Binding and Molecular Interaction Studies of S Butetamate

Quantitative Ligand Binding Assays

Quantitative ligand binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for its target receptors. giffordbioscience.com These assays, particularly those using radiolabeled ligands, are considered the gold standard for their sensitivity and robustness in measuring ligand-receptor interactions. giffordbioscience.comnih.gov

Radioligand binding assays are employed to characterize the binding of drugs to their targets, such as enzymes and receptors. sygnaturediscovery.com Studies have indicated that butamirate (B195433), the class of compound to which (S)-Butetamate belongs, interacts with central nervous system receptors. Specifically, it has been found to bind to the dextromethorphan (B48470) binding site within sigma receptors and N-methyl-D-aspartate (NMDA) receptors in the brain. researchgate.net This interaction is believed to be a key component of its centrally acting antitussive properties. researchgate.netwikipedia.org

Research has quantified the inhibitory concentration for some of these interactions. For instance, butamirate demonstrates inhibition of NMDA receptors in rat brain slices with a half-maximal inhibitory concentration (IC₅₀) of 2.1 μM. vulcanchem.com Furthermore, it competitively binds to the Ras-related associated with diabetes (RRAD) GTPase with a dissociation constant (Kd) of 127 nM. vulcanchem.com The (S)-configuration is considered critical for this biological activity. vulcanchem.com

TargetLigand FormAffinity MetricValueTissue/ModelCitation
NMDA ReceptorButamirateIC₅₀2.1 μMRat Brain Slices vulcanchem.com
RRAD GTPaseButamirateKd127 nMNot Specified vulcanchem.com

This table summarizes the reported binding affinities of Butetamate (B83647) for its known molecular targets.

Displacement or competitive binding assays are a type of radioligand assay used to determine the relative affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity. giffordbioscience.comnih.govnih.gov The resulting IC₅₀ value, the concentration of the test ligand that displaces 50% of the specific binding of the radioligand, is used to calculate the inhibition constant (Ki). nih.gov

For Butetamate, studies have shown it binds to the dextromethorphan-binding site in the medulla oblongata with high affinity. wikipedia.org This suggests that (S)-Butetamate would be effective in displacing reference ligands, such as radiolabeled dextromethorphan, from this particular site on sigma and NMDA receptors. researchgate.net

In the context of its anti-cancer activity, butamirate has been shown to act via competitive binding to RRAD GTPase. vulcanchem.com This interaction disrupts the subsequent binding of RRAD to STAT3, a key step in a signaling pathway that promotes tumor cell survival. vulcanchem.comresearchgate.net The affinity of this interaction is notable, with a reported dissociation constant (Kd) of 127 nM. vulcanchem.com The stereospecificity is significant, as the racemic mixture shows a 40% reduction in STAT3 inhibition compared to the pure (S)-enantiomer in glioblastoma cells, highlighting the importance of the (S)-configuration for this specific receptor interaction. vulcanchem.com

TargetDisplaced Ligand (Implied)(S)-Butetamate ActivityKey FindingCitation
Dextromethorphan Site (Sigma/NMDA Receptors)DextromethorphanHigh-affinity bindingCentral antitussive mechanism researchgate.netwikipedia.org
RRAD GTPaseSTAT3 (protein-protein interaction)Competitive binding (Kd = 127 nM)Disruption of RRAD-STAT3 complex vulcanchem.com

This table outlines the displacement binding characteristics of (S)-Butetamate with reference ligands and interacting proteins.

The accuracy of receptor binding assays relies on careful experimental design and data analysis. nih.gov A primary consideration is distinguishing specific binding to the receptor of interest from non-specific binding (NSB) to other components like membranes, filters, or assay tubes. sci-hub.se NSB is typically determined by measuring radioligand binding in the presence of a high concentration of an unlabeled competing ligand to saturate the specific sites. sci-hub.se

Several other factors can influence assay outcomes. The choice of receptor preparation, such as crude cell membranes or purified receptors, and the incubation conditions (time, temperature) must be optimized to ensure equilibrium is reached. sci-hub.se When using complex biological matrices like plasma, sample preparation is crucial. This may involve deproteinization or the use of specialized columns, such as protein-coated reversed-phase columns, to avoid interference from high-molecular-mass proteins. mdpi.com

Furthermore, for ligands that exhibit slow binding kinetics or irreversible binding, standard equilibrium-based analyses may be insufficient. In such cases, pre-incubation of the receptor and ligand may be necessary, and time-dependent effects on the IC₅₀ should be evaluated. nih.gov The use of appropriate mathematical models, such as the Cheng-Prusoff equation for calculating Ki from IC₅₀, is also essential for accurate data interpretation. nih.gov Masking protocols, where specific binding sites are blocked to isolate the activity at a different site, are a crucial tool for dissecting the pharmacology of compounds that interact with multiple receptors.

Displacement Binding Studies with Reference Ligands

Computational Molecular Docking and Simulation Analyses

Computational techniques, including molecular docking and molecular dynamics simulations, provide powerful tools for visualizing and analyzing ligand-receptor interactions at an atomic level. mdpi.com These methods complement experimental data by predicting binding modes and assessing the stability of ligand-protein complexes.

Molecular docking simulations have been instrumental in elucidating the interaction between butamirate and the Ras-related associated with diabetes (RRAD) GTPase. vulcanchem.comresearchgate.net These studies highlight that the (S)-enantiomer is critical for achieving an optimal fit within the RRAD binding pocket, which mediates its anti-tumor effects. vulcanchem.com

Docking analyses on the related compound oxeladin (B1677854), based on the X-ray crystal structure of RRAD (PDB code: 3Q72), have identified key residues involved in the interaction. researchgate.netresearchgate.net These simulations predict specific hydrogen bonds and pi-pi stacking interactions that stabilize the complex. The models suggest that a hydrogen bond with the residue Gln250 is a critical anchor point. researchgate.netnih.gov Additionally, pi-pi stacking interactions with Lys228 or Arg249 further secure the ligand in the binding pocket. researchgate.netnih.gov These in silico predictions were validated by experiments showing that mutating these specific RRAD residues rescued the inhibitory effect of the compound on STAT3 activity. researchgate.net Given the structural similarity, these findings provide a strong model for the binding of (S)-Butetamate to RRAD.

Target ProteinKey Interacting ResiduesType of InteractionSignificanceCitation
RRAD GTPaseGln250Hydrogen BondStabilizes ligand binding researchgate.netnih.gov
RRAD GTPaseLys228Pi-Pi StackingStabilizes ligand binding researchgate.netnih.gov
RRAD GTPaseArg249Pi-Pi StackingStabilizes ligand binding researchgate.netnih.gov

This table details the specific molecular interactions between ligands of the butamirate class and the RRAD protein as predicted by in silico docking models.

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. wustl.edu They provide valuable insights into the flexibility of proteins and the stability of ligand-protein complexes that cannot be obtained from static docking models. mdpi.comlibretexts.org

In the study of butamirate-related compounds and RRAD, MD simulations were used to investigate the energy profile and stability of the predicted binding poses obtained from molecular docking. researchgate.netnih.gov By simulating the trajectory of the complex over time, researchers can assess the durability of key interactions, such as the hydrogen bond with Gln250. nih.gov These simulations help to confirm that the predicted binding mode is not a transient state but a stable and energetically favorable conformation. The application of MD simulations is crucial for validating docking results and providing a more dynamic and realistic picture of the ligand-receptor interaction. mdpi.com

Computational Binding Energy Calculations (e.g., MM/GBSA)

Computational methods are integral to modern drug discovery, providing insights into the binding affinity between a ligand, such as (S)-Butetamate, and its protein target. Among the most widely used techniques are endpoint free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These methods are favored for their balance of computational efficiency and reasonable accuracy, making them powerful tools for ranking potential drug candidates before undertaking more costly experimental assays. nih.gov

The MM/GBSA approach calculates the binding free energy (ΔG_bind) by combining the molecular mechanics (MM) energy of the protein-ligand complex in the gas phase with the free energy of solvation. ambermd.org The calculation is typically performed on an ensemble of conformations generated from molecular dynamics (MD) simulations of the receptor-ligand complex. ambermd.org

The binding free energy is calculated using the following thermodynamic cycle:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each free energy term (G) is estimated as:

G = E_MM + G_solv - TΔS

Where:

E_MM is the standard molecular mechanics energy from the force field, which includes internal energies (bond, angle, dihedral) as well as non-bonded van der Waals and electrostatic interactions. nih.gov

G_solv is the free energy of solvation, which is composed of an electrostatic component calculated using the Generalized Born (GB) model and a non-polar component estimated from the solvent-accessible surface area (SASA). nih.govambermd.org

TΔS represents the change in conformational entropy upon ligand binding. This term is computationally demanding and is sometimes omitted when comparing similar ligands, as the primary goal is often the relative ranking of binding affinities rather than the determination of an absolute value. nih.govnih.gov

The MM/GBSA method allows for the decomposition of the total binding free energy into contributions from different types of interactions, providing a deeper understanding of the driving forces behind ligand binding. nih.gov While the accuracy of MM/GBSA can be system-dependent and sensitive to simulation parameters like force fields and solute dielectric constants, it remains a valuable and widely applied method in structure-based drug design. nih.govnih.gov

Table 1: Components of MM/GBSA Binding Free Energy Calculation

Energy ComponentDescriptionContribution to Binding
ΔE_vdw van der Waals EnergyThe contribution from weak, short-range electrostatic attractions between uncharged molecules.
ΔE_elec Electrostatic EnergyThe energy of electrostatic interactions between the ligand and the protein in the gas phase.
ΔG_GB Polar Solvation EnergyThe electrostatic contribution to the solvation free energy, calculated using the Generalized Born (GB) model.
ΔG_SA Non-Polar Solvation EnergyThe non-polar contribution to solvation, typically calculated based on the solvent-accessible surface area (SASA).
ΔG_bind Final Binding Free EnergyThe sum of the energy components, representing the overall predicted binding affinity.

Investigating Specific Protein-Ligand Interaction Mapping (e.g., with RRAD)

Identifying the specific molecular interactions between a ligand and its protein target is crucial for understanding its mechanism of action and for guiding lead optimization. For (S)-Butetamate (also known as Butamirate), a key protein of interest is the Ras-related associated with diabetes (RRAD) protein. researchgate.netnih.gov RRAD is a small GTPase that has been implicated in the malignant progression of cancers like glioblastoma by modulating critical signaling pathways, such as the EGFR/STAT3 pathway. nih.govnih.govmdpi.com

Studies have identified the antitussive agent Butamirate as an inhibitor of glioblastoma cell growth through a mechanism that is dependent on the presence of RRAD. researchgate.netnih.gov This suggests a direct or indirect interaction with RRAD is central to its observed effects. While the precise binding mode of (S)-Butetamate with RRAD is a subject of ongoing investigation, molecular docking simulations are a powerful approach to predict these interactions at an atomic level. nih.gov Such simulations place the ligand into the binding site of the protein and score the potential conformations. nih.gov

In a study investigating RRAD inhibitors, molecular docking was used to analyze the binding of oxelaidin, a structurally similar antitussive agent, with the crystal structure of RRAD (PDB ID: 3Q72). researchgate.net The analysis revealed specific, key interactions responsible for its binding, including:

Hydrogen bonds with the amino acid residue Gln250. researchgate.net

Pi-Pi stacking interactions with residues Lys228 or Arg249. researchgate.net

These types of detailed interaction maps are fundamental to structure-based drug design. By identifying the specific amino acid residues and the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking), researchers can rationalize the compound's activity and design new analogs with improved potency and selectivity. For (S)-Butetamate, a similar analysis would elucidate its binding mechanism to RRAD, confirming it as the direct target and providing a roadmap for future development.

Table 2: Potential Protein-Ligand Interactions between (S)-Butetamate and RRAD

Interaction TypePotential Interacting Residue(s) in RRADLigand Moiety InvolvedSignificance
Hydrogen Bond Polar residues (e.g., Gln, Asn, Ser, Thr)Carbonyl oxygen, ester oxygenProvides specificity and contributes significantly to binding affinity.
Hydrophobic Interaction Non-polar residues (e.g., Leu, Ile, Val, Ala)Phenyl group, ethyl groupsStabilizes the ligand in the binding pocket by interacting with hydrophobic patches.
Pi-Pi Stacking Aromatic residues (e.g., Phe, Tyr, Trp, His)Phenyl groupA non-covalent interaction that provides additional binding stability.
Cation-Pi Interaction Aromatic residues (e.g., Phe, Tyr, Trp)Diethylamino group (protonated)An electrostatic interaction between the positively charged amine and the electron-rich aromatic ring.

Enzymatic Interactions and Metabolic Pathways Research of S Butetamate

In Vitro Metabolic Pathway Elucidation

In vitro studies are crucial for understanding the fundamental metabolic pathways of a compound, independent of complex in vivo variables. For (S)-Butetamate, these studies have identified the primary route of biotransformation and its resulting metabolites.

The main biotransformation pathway for butetamate (B83647) is hydrolysis. mims.comcentaurpharma.com This process involves the cleavage of the ester bond, leading to the formation of its constituent acid and alcohol. mims.com This hydrolysis is a critical step in the deactivation of the compound. In biological systems, this reaction begins in the plasma. centaurpharma.com

The hydrolysis of butetamate yields two primary metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. mims.comcentaurpharma.com These metabolites have been consistently identified in metabolic studies. It has been noted that 2-phenylbutyric acid can undergo further metabolism through hydroxylation at the para position. centaurpharma.com The metabolites are primarily excreted through the urine, with the acid metabolites being largely conjugated with glucuronic acid. centaurpharma.com

The metabolism of butetamate is primarily hepatic. patsnap.com While hydrolysis is the main pathway, the involvement of specific enzyme systems like Cytochrome P450 (CYP450) has been considered, particularly in the context of potential drug interactions. manasalifesciences.com However, some sources suggest that butamirate (B195433), a closely related compound, does not have significant interactions related to CYP450. In vitro studies using human liver microsomes are a standard method to investigate the involvement of CYP450 enzymes in drug metabolism. google.com Further research is needed to fully elucidate the specific roles of hepatic microsomes and NADPH-dependent reductases in the metabolism of (S)-Butetamate.

Characterization of Metabolites (e.g., 2-phenylbutyric acid, diethylaminoethoxyethanol)

Kinetic Studies of Metabolic Processes

Kinetic studies provide quantitative data on the rate of degradation of a compound under various conditions, which is essential for understanding its stability and metabolic profile.

The hydrolysis of butamirate citrate (B86180), a salt of butetamate, follows pseudo-first-order kinetics under both acidic and alkaline conditions. rsc.org The rate of this degradation is influenced by temperature and pH.

Acidic Hydrolysis: Under acidic conditions (1 M HCl) at elevated temperatures, butamirate hydrolyzes into 2-phenylbutyric acid and 2-(2-diethylaminoethoxy)ethanol (B27993). The kinetic parameters are detailed in the table below.

Temperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
600.02133.0
700.03818.2
800.06710.3
900.1225.7
Activation Energy: 16.45 kcal/mol

Alkaline Hydrolysis: In alkaline conditions (0.1 M NaOH), the same hydrolysis products are formed. The kinetic data for alkaline hydrolysis are presented in the table below.

Temperature (°C)Rate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
300.00886.6
400.01546.2
500.02824.8
Activation Energy: 7.41 kcal/mol

The degradation rate of butamirate citrate is highly dependent on pH. Studies conducted in Britton-Robinson buffer solutions across a pH range of 1.4 to 12 at 80°C have demonstrated a U-shaped pH-rate profile. rsc.org

Minimum Degradation: The compound is most stable at a near-neutral pH of 6-7.

Accelerated Degradation: The degradation rate increases significantly in both acidic (below pH 3) and alkaline (above pH 9) conditions due to acid and base catalysis, respectively.

This pH-rate profile is crucial for formulation and storage considerations to ensure the stability of the compound.

Hydrolysis Kinetics under Controlled Conditions (Acidic, Alkaline)

In Vitro Enzymatic Inhibition and Induction Studies

Detailed research findings from in vitro studies focusing on the direct enzymatic inhibition and induction potential of (S)-Butetamate on crucial metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, are not extensively available in publicly accessible scientific literature. While it is understood that butamirate, the active moiety, undergoes metabolism, specific investigations to characterize its interaction with individual CYP isozymes are not well-documented. laegemiddelstyrelsen.dkcentaurpharma.com

Pharmacokinetic literature indicates that butamirate is metabolized in the body, with hydrolysis to its primary metabolites, 2-phenylbutyric acid and diethylaminoethoxyethanol, being a key step. centaurpharma.com This metabolism is presumed to involve liver enzymes. patsnap.com However, specific in vitro studies using human liver microsomes or recombinant CYP enzymes to determine the inhibitory potency (e.g., IC50 values) or induction potential (e.g., EC50 and Emax values) of (S)-Butetamate against major drug-metabolizing enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 have not been reported. laegemiddelstyrelsen.dk

Product information for butamirate citrate cautions against its concomitant use with strong enzyme inhibitors, suggesting a potential risk for increased exposure to butamirate. centaurpharma.com This implies a reliance on enzymatic pathways for its clearance. However, these documents also note that the effects of other drugs on butamirate's pharmacokinetics have not been formally investigated, and there is no specific knowledge about butamirate's potential to inhibit or induce the metabolism of other drugs. centaurpharma.com

Due to the absence of published research data, a detailed summary of findings and corresponding data tables on the in vitro enzymatic inhibition and induction of (S)-Butetamate cannot be provided at this time. Standard methodologies for such investigations typically involve incubating the test compound with human liver microsomes or specific recombinant CYP enzymes to measure any alteration in their metabolic activity. evotec.com

Data on In Vitro Enzymatic Inhibition and Induction of (S)-Butetamate

ParameterCYP IsozymeResult
Inhibition (IC50) CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4Data not available in published literature
Induction (EC50, Emax) CYP1A2, CYP2B6, CYP3A4Data not available in published literature

Structure Activity Relationship Sar Studies of S Butetamate and Analogues

Correlation of Specific Structural Features with Biological Activity

The biological activity of (S)-Butetamate is intrinsically linked to its distinct chemical architecture. As a 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate, its structure comprises several key functional groups that dictate its interaction with biological targets. wikipedia.org The presence of the (S)- designation indicates a specific stereocenter that is crucial for its biological activity. ontosight.ai

The core structure consists of a phenylacetic acid derivative with an α-ethyl group, esterified with a 2-(2-diethylaminoethoxy)ethanol (B27993) side chain. This combination of a bulky, lipophilic phenyl group and a flexible, basic amino ether chain is fundamental to its pharmacological profile. The lipophilic character, conferred by the phenyl and ethyl groups, facilitates passage across biological membranes, while the tertiary amine in the side chain is ionizable at physiological pH, influencing its solubility and receptor interactions.

Studies suggest that butamirate (B195433), the racemic form of butetamate (B83647), exerts its antitussive effect by binding to the dextromethorphan-binding site in the cough center of the medulla oblongata with high affinity. wikipedia.orgresearchgate.net This interaction is likely governed by the specific three-dimensional arrangement of its lipophilic and basic moieties. The ester linkage is also a critical feature, potentially susceptible to hydrolysis by esterases in the body, which may play a role in its metabolism and duration of action.

Comparative Pharmacological Studies with Related Chemical Structures (e.g., Oxeladine, Pentoxyverine)

(S)-Butetamate belongs to a class of antitussive agents that includes oxeladine and pentoxyverine, all sharing a common 2-(2-diethylaminoethoxy)ethyl ester chemical backbone. wikipedia.org Despite this similarity, subtle structural differences lead to variations in their pharmacological profiles.

Oxeladine is structurally very similar to butetamate but possesses an additional ethyl group on the α-carbon of the carboxylic acid moiety (2-ethyl-2-phenylbutanoic acid). wikipedia.org This seemingly minor addition can influence the compound's lipophilicity and steric bulk, potentially altering its binding affinity for target receptors and its metabolic pathway. Both butamirate and oxeladin (B1677854) have been investigated for their potential as anti-glioma agents, where they were found to inhibit the growth of glioblastoma cells. nih.govresearchgate.net The mechanism involves the suppression of STAT3 transcriptional activity. nih.govresearchgate.net

Pentoxyverine , on the other hand, replaces the two ethyl groups on the α-carbon of the carboxylic acid with a single cyclopentyl group. wikipedia.org This modification introduces a rigid ring system in place of the more flexible ethyl groups, which can significantly impact the molecule's conformation and its ability to fit into the binding pocket of its target. While pentoxyverine is also a centrally acting antitussive, the nature of its interaction with the cough center may differ from that of butetamate due to this structural divergence. researchgate.netnih.gov Animal studies have shown pentoxyverine to be effective against cough induced by various stimuli. nih.gov

These comparative studies underscore the sensitivity of biological activity to minor structural modifications within this class of compounds.

Impact of Molecular Modifications on Specific Pharmacological Profiles

The deliberate modification of the (S)-Butetamate structure has been a strategy to explore and optimize its pharmacological effects. Research into analogues has provided valuable SAR data.

A key area of modification is the ester and amino ether side chain. Alterations to the length and branching of the alkyl groups on the nitrogen atom can affect the basicity and steric hindrance of the amine, which is crucial for receptor interaction and physicochemical properties like solubility and membrane permeability.

Another point of modification is the α-ethylphenylacetate core. As seen with oxeladine and pentoxyverine, changes at the α-position of the phenylacetic acid moiety significantly influence activity. wikipedia.org Introducing different alkyl or cycloalkyl groups can modulate the lipophilicity and steric profile of the molecule, leading to changes in potency, selectivity, and even the mechanism of action.

Recent studies have explored analogues of alcoxyphenyl carbamic acid, which are structurally related to butamirate citrate (B86180). researchgate.netresearchgate.netnih.gov These studies aim to identify new non-narcotic antitussives with potentially improved efficacy or side effect profiles. researchgate.netnih.gov

Design and Evaluation of Analogue Libraries for Enhanced Activity or Selectivity

The development of analogue libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space around a lead compound like (S)-Butetamate. nih.govrjeid.com The goal is to identify derivatives with enhanced activity, improved selectivity, or more favorable pharmacokinetic properties.

The design of such libraries often employs computational methods to predict the effects of various structural modifications. sygnaturediscovery.com By creating a virtual library of (S)-Butetamate analogues with diverse substitutions at the key positions identified in SAR studies (the amino group, the ester chain, and the α-position of the phenylacetate), researchers can prioritize the synthesis of compounds with the highest predicted affinity for the target.

For example, a library could be designed to explore a range of substituents on the diethylamino group, replacing the ethyl groups with other alkyls or incorporating them into a cyclic structure. Another approach could involve varying the linker between the ester and the amine.

Once synthesized, these analogue libraries are subjected to high-throughput screening to evaluate their biological activity. enamine.net In the context of (S)-Butetamate, this would involve assays to measure antitussive potency, as well as screens to assess activity at other receptors to determine selectivity. For instance, a study on newly synthesized analogues of alcoxyphenyl carbamic acid, structurally related to butamirate citrate, identified compounds (ATK 231 and ATK 241) with significantly higher antitussive activity compared to both codeine and butamirate citrate. researchgate.netnih.gov

Interactive Data Table: Antitussive Activity of Butamirate Analogues

Compound Relative Antitussive Activity Notes
Butamirate Citrate Baseline Widely used non-narcotic antitussive. researchgate.net
ATK 231 Significantly Higher vs. Butamirate & Codeine Analogue of alcoxyphenyl carbamic acid. researchgate.netnih.gov
ATK 241 Significantly Higher vs. Butamirate & Codeine Analogue of alcoxyphenyl carbamic acid. researchgate.netnih.gov
ATK 251 Significantly Higher vs. Butamirate Analogue of alcoxyphenyl carbamic acid. researchgate.netnih.gov

This systematic approach of design, synthesis, and evaluation allows for the rapid identification of structure-activity trends and the development of optimized lead compounds with superior therapeutic potential. collaborativedrug.com

Stereochemistry of S Butetamate in Research

Enantiomeric Purity and Isomeric Specificity Assessment Methodologies

The assessment of enantiomeric purity and isomeric specificity is a critical step in the development and research of chiral compounds to ensure that the desired therapeutic effects are maximized and potential side effects from the unwanted enantiomer are minimized. ontosight.ai Enantiomeric excess (ee) is the measurement used to describe the purity of a chiral substance, with a 100% ee indicating a pure single enantiomer and 0% ee representing a 50:50 racemic mixture. wikipedia.org Various analytical techniques are employed to separate and quantify the enantiomers of Butetamate (B83647).

Methodologies for assessing the enantiomeric purity of compounds like Butetamate include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for chiral separation. ontosight.ainih.gov These methods typically utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. nih.govwvu.educhromatographyonline.com Capillary electrophoresis (CE) is another high-efficiency technique used for enantiomer separation, often employing chiral selectors like cyclodextrins added to the buffer. nih.govopenaccessjournals.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess, often with the aid of chiral derivatizing agents or chiral solvating agents that induce a chemical shift difference between the enantiomers. ontosight.ai

Chiroptical Methods: Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a critical method for distinguishing between enantiomers. vulcanchem.comjascoinc.com Since enantiomers have equal and opposite CD signals, this technique can be used to determine the enantiomeric ratio. jascoinc.com Polarimetry, which measures the rotation of plane-polarized light, is a traditional method for assessing optical purity. ontosight.ai A non-racemic mixture will produce a net optical rotation, allowing for the determination of the enantiomeric excess if the specific rotation of the pure enantiomer is known. wikipedia.org

For Butetamate specifically, stereochemical analysis via NMR and CD spectroscopy is considered critical for distinguishing between the (R)- and (S)-enantiomers. vulcanchem.com

Stereoselective Synthetic Routes for (S)-Butetamate

The synthesis of a single enantiomer, or enantioselective synthesis, is a key goal in pharmaceutical chemistry to produce drugs with improved therapeutic profiles. vulcanchem.com For compounds like Butetamate, enzymatic catalysis, particularly using lipases, offers a highly efficient method for achieving high enantiomeric purity.

One established method for producing a single enantiomer of Butetamate involves the enantioselective esterification of α-phenylbutyric acid. vulcanchem.com Research on the (R)-enantiomer has demonstrated a successful route using lipase-mediated transesterification. vulcanchem.com This same principle can be applied to the synthesis of (S)-Butetamate, typically through a kinetic resolution process. In a lipase-catalyzed kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic starting material at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. chemrxiv.orgmdpi.com

For the synthesis of (S)-Butetamate, this would likely involve the lipase-catalyzed esterification of racemic 2-phenylbutyric acid (or an ester thereof) with 2-(diethylamino)ethanol. The lipase (B570770), such as Candida antarctica lipase B (CALB), would preferentially react with the (R)-enantiomer, leaving behind the unreacted (S)-2-phenylbutyric acid, which can then be isolated and esterified to produce (S)-Butetamate. Alternatively, the lipase could selectively catalyze the hydrolysis of racemic Butetamate, again allowing for the separation of the desired enantiomer.

Key parameters from a lipase-mediated synthesis, based on the synthesis of the (R)-enantiomer, are outlined below. vulcanchem.com

ParameterConditionMetricValue
CatalystCandida antarctica lipase BYield85%
SolventDiisopropyl etherEnantiomeric Excess (ee)>90%
Temperature25°C--

Stereospecific Biological Interactions and Associated Pharmacological Implications

In the case of Butetamate, the two enantiomers exhibit distinct pharmacological profiles. The (S)-enantiomer has been identified as having anticholinergic effects. ontosight.ai This activity involves the inhibition of the neurotransmitter acetylcholine (B1216132) in the nervous system, a mechanism often used in treatments for gastrointestinal disorders or to reduce secretions. ontosight.ai

Conversely, research on the (R)-enantiomer of Butetamate shows that it acts as both an antitussive (cough suppressant) and a bronchodilator. vulcanchem.com Its mechanism involves modulating vagal afferent pathways in the medullary cough center and inhibiting the phosphodiesterase-4 (PDE4) enzyme, which leads to the relaxation of bronchial smooth muscle. vulcanchem.com

The differing activities of the Butetamate enantiomers underscore the importance of stereospecificity in drug action. The specific three-dimensional arrangement of the (S)-isomer is what allows for its optimal interaction with cholinergic receptors, while the (R)-isomer's configuration is suited for targets within the cough reflex and bronchial pathways. vulcanchem.comontosight.ai This divergence in biological interaction means that using a single, pure enantiomer allows for a more targeted therapeutic effect with potentially fewer off-target actions that might arise from a racemic mixture. vulcanchem.com

EnantiomerPrimary Pharmacological ActivityMechanism of Action
(S)-ButetamateAnticholinergic ontosight.aiInhibition of acetylcholine action. ontosight.ai
(R)-ButetamateAntitussive & Bronchodilator vulcanchem.comModulation of medullary cough center and inhibition of PDE4. vulcanchem.com

Advanced Analytical Methodologies for S Butetamate Research

Chromatographic Techniques Development and Validation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of (S)-Butetamate, often referred to as butamirate (B195433) citrate (B86180) in literature. omicsonline.org Its versatility allows for the separation, identification, and quantification of the active compound, even in the presence of excipients or degradation products. omicsonline.orgnih.gov

High-Performance Liquid Chromatography (HPLC) Methods

Various HPLC methods have been established for the determination of butamirate citrate in pharmaceutical dosage forms like syrups and tablets. farmaciajournal.comresearchgate.net These methods are prized for their accuracy and straightforwardness, making them indispensable for the pharmaceutical industry. researchgate.net

One such method utilizes a mobile phase composed of a 1:1 v/v mixture of acetonitrile (B52724) and 0.008M 1-hexane sulfonic acid sodium salt, with UV detection at 258.0 nm. researchgate.net Another approach employs a mobile phase of methanol (B129727) and water (60:40% v/v), with the pH adjusted to 3.0, and detection at 220 nm on a LiChrosorb® RP-18 column. researchgate.net The development of these methods often involves testing various columns, such as C8 or C18 types, and optimizing mobile phase composition and detection wavelengths to achieve the best separation. pillbuys.com

Reverse-Phase HPLC Applications for Quantification and Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prominently used mode of HPLC for (S)-Butetamate analysis. These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, and specificity. pillbuys.com

Several RP-HPLC methods have been successfully developed for the simultaneous determination of butamirate citrate and other substances, such as its degradation products or preservatives like benzoic acid. longdom.orgmdpi.com For instance, a method using a cyanopropyl column with a mobile phase of 50%/50% v/v methanol and 50 mM sodium dihydrogen phosphate (B84403) aqueous solution (pH = 3.0) allows for quantification with a diode array detector (DAD) at 210 nm. mdpi.com To improve peak symmetry, which can be an issue, additives like triethylamine (B128534) (TEA) are sometimes incorporated into the mobile phase to act as silanol (B1196071) blockers. mdpi.com

The following table summarizes the conditions for various validated RP-HPLC methods:

Interactive Data Table: RP-HPLC Methods for (S)-Butetamate (Butamirate Citrate) Analysis
Column Mobile Phase pH Flow Rate (mL/min) Detection Wavelength (nm) Reference
Zorbax SB-C8 (250 mm × 4.6 mm, 5 μm) Acetonitrile and a mixture of 10 gm sodium lauryl sulphate and 5ml of 1 N sulphuric acid in 1000 ml distilled water (70:30 v/v) - 1.7 205 longdom.orgresearchgate.net
Cyanopropyl column Methanol and 50 mM NaH2PO4·H2O aqueous solution (50:50 v/v) with 1% TEA 3.0 1.5 210 mdpi.com
Shim-pack cyanopropyl (250 mm x 4.6 mm, 5 µm) Acetonitrile and 25 mM potassium dihydrogen phosphate (40:60, v/v) 3.4 - 210 researchgate.net
Promosil C18 (4.6 mm × 250 mm, 5 μm) 0.05 M ammonium (B1175870) dihydrogen phosphate buffer and acetonitrile (50:50 v/v) 5.4 - 222 pillbuys.comresearchgate.net
Agilent Zorbax ODS (C18) Methanol, acetonitrile, and water (100:75:25, v/v/v) with triethylamine 9.8 - 225 cu.edu.eg

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial as they can distinguish the intact drug from its degradation products, which is vital for assessing the stability of a drug substance over time. HPLC methods are particularly well-suited for this purpose. nih.gov

Studies have focused on developing HPLC methods that can separate butamirate citrate from its primary degradation product, α-ethylbenzeneacetic acid, which results from hydrolysis. researchgate.net These methods are validated for their specificity by subjecting the drug to stress conditions such as acid, alkali, heat, oxygen, and light. nih.gov For example, one stability-indicating method uses a Shim-pack cyanopropyl column and a mobile phase of acetonitrile–25 mM potassium dihydrogen phosphate (pH 3.4) to separate butamirate from its hydrolysis product, with detection at 210 nm. researchgate.net Another method was developed for the simultaneous determination of butamirate citrate and benzoic acid, demonstrating separation from degradants under long-term stability conditions. longdom.org The kinetics of degradation processes under acidic and alkaline conditions have also been investigated using these methods. pillbuys.com

Spectrophotometric Analytical Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for the quantification of (S)-Butetamate. farmaciajournal.com These techniques are often used for bulk drug analysis and in pharmaceutical formulations.

Derivative Ultraviolet Spectrophotometry

Direct UV spectrophotometry is often hindered by interference from excipients in pharmaceutical formulations like syrups. nih.govmdpi.com Derivative UV spectrophotometry enhances the resolution of the spectrum, allowing for the quantification of the drug even in the presence of interfering substances. nih.govresearchgate.net

A first-derivative (1D) spectrophotometric method has been developed where quantification is performed at a trough depth of 253.6 nm. nih.gov This wavelength is chosen because interferences from co-extracted compounds are negligible. nih.gov Another study utilized second-derivative UV spectrophotometry, measuring the peak amplitude at 260.4 nm to determine butamirate citrate without interference from its degradation products. nih.gov The main degradation product, 2-phenyl butyric acid, could also be determined by measuring its second derivative amplitude at 246.7 nm, a point where butamirate citrate shows zero crossing. nih.gov

Ion-Pair Formation Techniques for Quantification

Ion-pair extractive spectrophotometry is a sensitive and simple technique for determining butamirate citrate. farmaciajournal.com This method is based on the formation of a colored ion-pair complex between the positively charged butamirate molecule and an anionic dye. farmaciajournal.com The resulting complex is then extracted into an organic solvent and quantified using a spectrophotometer. farmaciajournal.com

Two such methods have been described using the dyes Methyl Orange (MO) and Bromothymol Blue (BTB). farmaciajournal.com The ion-pair complex formed between butamirate citrate and MO is extracted with dichloromethane (B109758) and shows maximum absorbance at 424 nm, while the complex with BTB is measured at 410 nm. farmaciajournal.comfarmaciajournal.com The stoichiometric relationship for the formation of these complexes was determined to be 1:1 using Job's Method of Continuous Variations. farmaciajournal.comresearchgate.net These methods were validated and found to be linear over specific concentration ranges. farmaciajournal.com

The following table summarizes the parameters for the ion-pair spectrophotometric methods:

Interactive Data Table: Ion-Pair Spectrophotometric Methods for (S)-Butetamate (Butamirate Citrate)
Ion-Pairing Reagent pH of Aqueous Solution Extraction Solvent Wavelength of Maximum Absorbance (λmax) Linearity Range (µg/mL) Reference
Methyl Orange (MO) 5.0 Dichloromethane 424 nm 2.5 - 12.5 farmaciajournal.comfarmaciajournal.com
Bromothymol Blue (BTB) 3.0 Dichloromethane 410 nm 4.0 - 20.0 farmaciajournal.comfarmaciajournal.com

Mass Spectrometry-Based Metabolite Identification and Profiling (e.g., 18O Labeling Techniques)

Mass spectrometry (MS) is an indispensable tool in drug metabolism studies, offering high sensitivity and structural elucidation capabilities necessary for identifying metabolites in complex biological samples. For (S)-Butetamate, MS-based approaches are crucial for understanding its biotransformation.

Pharmacokinetic studies show that butamirate, the racemic form of butetamate (B83647), is rapidly and completely absorbed after oral administration and subsequently hydrolyzed in the plasma. mims.comcentaurpharma.com This primary metabolic pathway involves the cleavage of the ester bond to yield two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. mims.com When starting with the pure (S)-enantiomer, the resulting metabolite would be (S)-2-phenylbutyric acid. These initial metabolites also exhibit antitussive properties. centaurpharma.com The acidic metabolite, 2-phenylbutyric acid, can undergo further phase I metabolism, specifically hydroxylation at the para-position of the phenyl ring, before the metabolites are primarily eliminated via the kidneys, often after conjugation with glucuronic acid (a phase II reaction). centaurpharma.com

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the premier technique for metabolite profiling. In this setup, the HPLC separates the parent drug from its metabolites, which are then ionized and analyzed by the mass spectrometer. The high-resolution mass spectrometer provides accurate mass measurements, which helps in determining the elemental composition of the metabolites. The subsequent MS/MS fragmentation patterns offer structural information, allowing for the confident identification of the biotransformation products like the hydrolyzed metabolites and their hydroxylated derivatives. researchgate.net

18O Labeling Techniques

A sophisticated approach to confirm oxidative metabolic pathways is the use of stable isotope labeling, such as with heavy oxygen (¹⁸O). centaurpharma.com This technique is particularly useful for unambiguously identifying metabolites formed through oxidation reactions catalyzed by enzymes like cytochrome P450. scholarscentral.com

The methodology involves incubating the drug substance with a biological system (e.g., liver microsomes) in the presence of water enriched with ¹⁸O (H₂¹⁸O) or, more commonly for oxidation, an atmosphere containing ¹⁸O₂ gas. centaurpharma.comomicsonline.org During an oxidative reaction, such as the hydroxylation of the (S)-2-phenylbutyric acid metabolite, an ¹⁸O atom from the labeled source is incorporated into the molecule.

When the resulting sample is analyzed by mass spectrometry, the ¹⁸O-labeled metabolite will exhibit a characteristic mass shift of +2 Daltons compared to its unlabeled counterpart formed during a parallel incubation with normal ¹⁶O₂. This distinct isotopic signature provides definitive proof that the metabolite was formed via an oxidative pathway, helping to distinguish it from other potential metabolites or background interferences. centaurpharma.com While specific studies employing ¹⁸O labeling for (S)-Butetamate are not prominent in the literature, this technique represents a powerful tool for detailed mechanistic studies of its metabolism.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness)

Validation of an analytical method is the process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. omicsonline.org For the analysis of (S)-Butetamate, this ensures reliable and accurate quantification in research and quality control settings. The validation is typically performed according to guidelines from the International Conference on Harmonisation (ICH). nih.govmdpi.com The following are key validation parameters.

Specificity Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com In the context of (S)-Butetamate, a specific method must be able to separate it from its R-enantiomer, its primary metabolites (2-phenylbutyric acid and diethylaminoethoxyethanol), and any excipients present in a pharmaceutical formulation. researchgate.net This is often demonstrated by analyzing a placebo matrix spiked with the analyte and any potential interfering substances and showing that no interfering peaks are present at the retention time of the analyte. mdpi.com

Linearity Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically evaluated by analyzing a series of standard solutions of (S)-Butetamate at different concentrations. The results are plotted as signal response versus concentration, and a linear regression analysis is performed. A high correlation coefficient (r²) is indicative of a strong linear relationship.

Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. mdpi.com It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed on multiple preparations at different concentration levels (e.g., 75%, 100%, and 125% of the expected concentration). mdpi.com The percentage of recovery is then calculated.

Precision Precision reflects the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:

Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.

Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. mdpi.com The stability of the analytical solutions over a period is also assessed.

The following tables present example data from validated HPLC methods for Butamirate Citrate, which demonstrate the typical performance characteristics for these validation parameters.

Table 1: Linearity Data for Butamirate Citrate

ParameterValueReference
Concentration Range (µg/mL)25.0 - 75.0 mdpi.com
Regression Equationy = 20416x + 5803.7 mdpi.com
Correlation Coefficient (r²)0.9998 mdpi.com

Table 2: Accuracy and Precision Data for Butamirate Citrate

Spiked LevelConcentration (µg/mL)Mean Recovery (%)RSD (%) (Intra-day)RSD (%) (Inter-day)Reference
75%37.5100.240.540.88 mdpi.com
100%50.0100.080.410.65 mdpi.com
125%62.599.890.620.95 mdpi.com

Table 3: Robustness Data for Butamirate Citrate Analysis

Parameter VariedConditionRetention Time (min)Peak AreaRSD (%)Reference
Flow Rate (mL/min)1.44.5210254870.78 mdpi.com
1.64.181011254
Column Temperature (°C)344.3210215470.55 mdpi.com
384.291015874
Mobile Phase pH2.94.2510189560.61 mdpi.com
3.14.351026333

Preclinical in Vitro Studies of S Butetamate Cellular and Biochemical Focus

Cell Line-Based Efficacy Studies (e.g., Glioblastoma Cell Lines: LN229, U87, T98G)

Recent preclinical research has explored the potential of the antitussive agent Butamirate (B195433) as a therapeutic candidate for glioblastoma (GBM), the most aggressive primary brain tumor in adults. nih.govnih.gov In vitro studies utilizing established human glioblastoma cell lines, including LN229, U87, and T98G, have demonstrated the anti-cancer effects of Butamirate. nih.govresearchgate.net

Suppression of Specific Intracellular Signal Transduction Pathways (e.g., STAT3, EGFR, Akt)

The mechanism underlying Butamirate's anti-glioblastoma effects involves the disruption of key signaling pathways that are crucial for tumor cell survival and proliferation. researchgate.net Specifically, treatment with Butamirate has been shown to suppress the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net The inhibition of STAT3 leads to the downregulation of its target genes, such as cyclin D1 and survivin, which are involved in cell cycle progression and apoptosis inhibition, respectively. researchgate.net

Furthermore, Butamirate treatment results in decreased phosphorylation of several critical signaling proteins. researchgate.net In U87MG glioblastoma cells, Butamirate has been observed to reduce the phosphorylation levels of the Epidermal Growth Factor Receptor (EGFR), STAT3, and Akt, all of which are components of signaling cascades that are frequently hyperactivated in glioblastoma. researchgate.net Proximity ligation assays have also confirmed that Butamirate effectively inhibits the interaction between RRAD and phosphorylated STAT3 (pSTAT3). researchgate.net

Signaling Pathway Component Effect of Butamirate Treatment Reference
p-EGFRDecreased phosphorylation researchgate.net
p-STAT3Decreased phosphorylation researchgate.net
p-AktDecreased phosphorylation researchgate.net
STAT3 Transcriptional ActivitySuppressed researchgate.net

Effects on Cellular Processes (e.g., Tumorsphere Formation, Cell Migration)

Beyond inhibiting proliferation, Butamirate has demonstrated efficacy in disrupting other cellular processes that contribute to the malignancy of glioblastoma. A notable effect of Butamirate is the suppression of tumorsphere formation. researchgate.net This is a significant finding, as tumorsphere-forming cells are thought to represent a subpopulation of cancer stem-like cells that are often resistant to therapy and are a key driver of tumor recurrence. researchgate.net

In addition to its impact on tumorsphere formation, Butamirate has been shown to reduce the migratory ability of glioblastoma cells. researchgate.net Transwell migration assays with LN229-RRAD and U87MG cells revealed that treatment with Butamirate leads to a significant decrease in cell migration compared to untreated control cells. researchgate.net This suggests that Butamirate may have the potential to interfere with the invasive nature of glioblastoma, a hallmark of the disease that makes it particularly difficult to treat. braintumourresearch.org

Investigating Chemoresistance Modulation in In Vitro Models (e.g., U87MG-TMZR, U87MG-LAPAR)

A significant challenge in the treatment of glioblastoma is the development of resistance to standard chemotherapeutic agents like temozolomide (B1682018) (TMZ). nih.gov Preclinical studies have investigated the potential of Butamirate to overcome such resistance. Research has utilized chemoresistant glioblastoma cell lines, including temozolomide-resistant U87MG-TMZR cells and lapatinib-resistant U87MG-LAPAR cells (lapatinib is an EGFR inhibitor). researchgate.net

The findings indicate that Butamirate effectively suppresses the growth of these chemoresistant glioblastoma cell lines. researchgate.net This suggests that Butamirate's mechanism of action may be effective even in tumor cells that have developed resistance to other therapies. The efficacy of Butamirate in these resistant cell lines further underscores its potential as a novel therapeutic agent for glioblastoma. researchgate.net

Chemoresistant Cell Line Effect of Butamirate Reference
U87MG-TMZR (Temozolomide-Resistant)Growth suppression researchgate.net
U87MG-LAPAR (Lapatinib-Resistant)Growth suppression researchgate.net

Q & A

Q. What strategies resolve contradictions in reported biological activity data for (S)-Butetamate across different studies?

  • Methodological Answer : Conduct a systematic review (following COSMOS-E guidelines) to identify confounding variables such as differences in cell lines, assay conditions, or enantiomeric purity. Meta-analysis of dose-response data can highlight trends, while molecular dynamics simulations may explain stereospecific interactions with targets. Replicate key experiments under standardized conditions to isolate variables .

Q. How can researchers optimize the pharmacokinetic profile of (S)-Butetamate while maintaining enantioselectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies to modify functional groups affecting solubility (e.g., logP) without altering the chiral center. Use in vitro ADME models (e.g., Caco-2 permeability, microsomal stability assays) to screen derivatives. Validate enantiomer stability in biological matrices via LC-MS/MS to ensure no racemization occurs .

Q. What computational approaches are effective for predicting (S)-Butetamate’s binding affinity to non-canonical targets?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with machine learning models trained on chemogenomic datasets to identify off-target interactions. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics. Cross-reference results with transcriptomic/proteomic databases to contextualize biological relevance .

Data Integrity and Reproducibility

Q. How should researchers document experimental protocols for (S)-Butetamate to ensure reproducibility in multi-institutional studies?

  • Methodological Answer : Adhere to FAIR data principles:
  • Metadata : Include raw instrument outputs (e.g., NMR FID files, HPLC chromatograms), annotated with acquisition parameters.
  • Standardization : Use community-endorsed formats (e.g., mzML for mass spectrometry).
  • Repository Submission : Deposit data in domain-specific repositories (e.g., ChEMBL for bioactivity data) with persistent identifiers .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data of (S)-Butetamate in preclinical models?

  • Methodological Answer : Apply non-linear regression models (e.g., probit analysis) to estimate LD50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare toxicity across experimental groups. For longitudinal data, mixed-effects models account for inter-individual variability. Report confidence intervals and effect sizes to contextualize clinical relevance .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when studying (S)-Butetamate in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency, including randomization, blinding, and sample size justification. Obtain approval from institutional animal care committees (IACUC) and document euthanasia protocols. Report adverse events in supplementary materials to inform risk-benefit assessments .

Q. What criteria determine whether a study on (S)-Butetamate warrants inclusion in a systematic review of chiral therapeutics?

  • Methodological Answer : Define inclusion/exclusion criteria a priori:
  • Enantiomeric Specificity : Studies must report data for (S)-Butetamate, not racemic mixtures.
  • Data Completeness : Include only studies with full methodological details (e.g., purity verification, assay conditions).
  • Risk of Bias : Use tools like SYRCLE’s RoB tool to assess preclinical study quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.